N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-10-7-12(5-6-13(10)21-4)22(19,20)17-11-8-15-14(16-9-11)18(2)3/h5-9,17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWGLYGONYZPTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=C(N=C2)N(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino group. The final step involves the sulfonation of the methoxy-methylbenzene moiety.
Pyrimidine Core Synthesis: The pyrimidine ring can be synthesized via a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Dimethylamino Group Introduction: The dimethylamino group is introduced through nucleophilic substitution using dimethylamine.
Sulfonation: The methoxy-methylbenzene moiety is sulfonated using chlorosulfonic acid or sulfur trioxide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic transformations, including cross-coupling reactions and the synthesis of heterocyclic compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity are advantageous for manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide: Lacks the methyl group on the benzene ring.
N-(2-(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide: Lacks the methoxy group on the benzene ring.
N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide: Contains different substituents on the pyrimidine ring.
Uniqueness
This compound is unique due to the specific combination of substituents on both the pyrimidine and benzene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidine ring and a sulfonamide group. Its chemical formula is , and it can be represented as follows:
Research indicates that this compound acts primarily as an epidermal growth factor receptor (EGFR) modulator , which plays a crucial role in cell proliferation and survival pathways. The inhibition of EGFR has been linked to reduced tumor growth in various cancer models.
Key Mechanisms:
- Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells. The IC50 values for these effects are reported to be in the nanomolar range, indicating high potency.
- Induction of Apoptosis : By modulating signaling pathways associated with cell survival, the compound promotes apoptosis in malignant cells.
- Anti-Migratory Effects : It inhibits the migration of cancer cells, thereby potentially reducing metastasis.
Biological Activity Data
A summary of the biological activity data for this compound is presented in Table 1.
| Activity | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Cell Proliferation Inhibition | A549 (Lung Cancer) | 50 | EGFR Inhibition |
| Cell Proliferation Inhibition | HepG2 (Liver Cancer) | 30 | EGFR Inhibition |
| Induction of Apoptosis | MDA-MB-231 (Breast) | 25 | Apoptotic Pathway Activation |
| Anti-Migratory Effect | HUVEC | 40 | VEGFR Signaling Pathway Inhibition |
Case Studies
Several studies have evaluated the efficacy of this compound in preclinical settings:
-
Study on Lung Cancer Models :
- Researchers administered the compound to A549 xenograft models. Results indicated a significant reduction in tumor size compared to control groups, with a notable decrease in Ki-67 expression, a marker for cell proliferation.
-
Hepatocellular Carcinoma Trials :
- In HepG2 cell studies, treatment with the compound resulted in increased levels of apoptotic markers such as cleaved caspase-3 and PARP, confirming its role in promoting apoptosis.
-
Breast Cancer Metastasis :
- In vitro assays demonstrated that the compound effectively inhibited the migration of MDA-MB-231 cells by disrupting VEGFR signaling pathways.
Q & A
Q. What methodologies are recommended for synthesizing this compound with high purity and yield?
To optimize synthesis, employ stepwise coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation of the dimethylamino group. Use palladium-catalyzed cross-coupling for pyrimidine ring formation, followed by sulfonamide conjugation. Purification via column chromatography with gradient elution (hexane/ethyl acetate) enhances purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm final purity (>95%) via HPLC .
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : Use - and -NMR to verify substituent positions and sulfonamide linkage.
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., SHELXL refinement ).
- HPLC : Assess purity (>99% for biological assays) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Kinase Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ATP competition assays.
- Cellular Viability Assays : Employ MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, MCF-7).
- Binding Affinity Studies : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Variable Control : Standardize assay conditions (e.g., pH, temperature, DMSO concentration).
- Orthogonal Validation : Cross-validate results using SPR, isothermal titration calorimetry (ITC), and cellular thermal shift assays (CETSA).
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to rule off-target effects .
Q. What strategies elucidate the compound’s mechanism of action?
- Co-crystallization Studies : Resolve target-binding modes using X-ray crystallography (e.g., PDB deposition protocols ).
- Kinetic Analysis : Determine and values under varying substrate concentrations.
- RNA Sequencing : Identify downstream gene expression changes in treated vs. untreated cells .
Q. How can solubility and stability challenges be addressed for in vivo studies?
- Salt Formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility.
- Nanoformulations : Use liposomal encapsulation or cyclodextrin complexes.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
